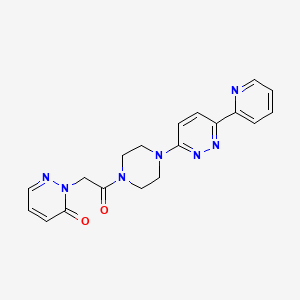
2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-oxo-2-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one (CAS Number: 1257551-43-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N7O2 with a molecular weight of 377.4 g/mol. Its structure includes a pyridazine ring, a piperazine moiety, and a ketone functional group, which are essential for its biological activity.
Antimicrobial and Antiviral Properties
Research indicates that pyridazine derivatives exhibit significant antimicrobial and antiviral properties. The presence of the pyridazine ring enhances interaction with biological targets, potentially inhibiting bacterial growth and viral replication. Studies have shown that derivatives similar to this compound can act against various pathogens, including bacteria and viruses .
Analgesic and Anti-inflammatory Effects
Pyridazinone derivatives have been reported to possess potent analgesic and anti-inflammatory activities. The compound's structural features allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, some studies highlighted that specific substitutions on the pyridazinone ring could enhance these effects while minimizing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Emerging evidence suggests that certain pyridazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival. For example, compounds structurally related to this one have shown efficacy against various cancer cell lines in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with specific receptors in the body, altering physiological responses.
- Cellular Signaling Pathways : By affecting various signaling pathways, the compound can influence cell proliferation and apoptosis.
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on Analgesic Activity : A derivative showed significant analgesic effects comparable to traditional analgesics in animal models, indicating potential for pain management .
- Antimicrobial Efficacy : Another study demonstrated that a similar pyridazine derivative effectively inhibited the growth of several bacterial strains, supporting its use as an antimicrobial agent .
- Anticancer Research : Research involving cell lines indicated that certain modifications to the pyridazine structure led to increased cytotoxicity against cancer cells, suggesting avenues for further development .
Propriétés
IUPAC Name |
2-[2-oxo-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-18-5-3-9-21-26(18)14-19(28)25-12-10-24(11-13-25)17-7-6-16(22-23-17)15-4-1-2-8-20-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUOULHANYXBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














